molecular formula C8H9F3N2O B2736942 3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one CAS No. 2649080-91-9

3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one

Cat. No.: B2736942
CAS No.: 2649080-91-9
M. Wt: 206.168
InChI Key: YRTCZUVWEJGVME-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one is a versatile synthetic intermediate based on a saturated indazolone core, strategically functionalized with a trifluoromethyl group. The incorporation of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets . This scaffold is of significant interest in the development of novel bioactive molecules. Pyrazole and pyrazoline derivatives, which are structurally related to this compound, are extensively researched for their wide range of pharmacological activities. These activities often include potent anti-inflammatory and analgesic effects, achieved through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . As a key building block, this compound enables researchers to explore new chemical space in drug discovery programs, particularly in the synthesis of small molecule libraries aimed at hit identification and lead optimization. It is supplied exclusively for research purposes. 3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-4-2-1-3-5(14)6(4)12-13-7/h4,7,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCZUVWEJGVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NN=C2C(=O)C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to ensure high yields and purity. These methods often utilize scalable processes that can handle large quantities of reactants and products efficiently . The use of protective groups and specific catalysts can also enhance the selectivity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name (Reference) Core Structure Substituents/Functional Groups Key Properties/Data
3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one Hexahydroindazolone 3-CF₃, ketone N/A (Data not provided in evidence)
3-Nitro-2-phenylsulfonylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7a) Imidazo[1,2-a]pyridine 3-CF₃-phenyl, nitro, phenylsulfonylmethyl Yield: 76%; yellow solid
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) Benzo[d]imidazole 5-CF₃, nitro, carboxylic acid Mp: 279.4°C; Yield: 79%
Pyridalyl Phenyl ether CF₃-pyridyl, dichloroallyloxy Molecular weight: 491.12; persistent pollutant

Key Observations :

  • Core Flexibility : The hexahydroindazolone core in the target compound introduces partial saturation, which may enhance solubility compared to fully aromatic analogs like imidazo[1,2-a]pyridine (7a) or benzo[d]imidazole (14b).
  • Functional Groups : The CF₃ group in all compounds enhances lipophilicity and metabolic stability. However, its position varies (e.g., 3-CF₃ in the target vs. 5-CF₃ in 14b), which may alter electronic effects and steric interactions.
  • Thermal Stability : The high melting point of 14b (279.4°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via carboxylic acid), contrasting with the likely lower thermal stability of the partially saturated target compound .

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